Benzylboronic acid pinacol ester

Chemoselective catalysis Suzuki-Miyaura coupling Homologation

Benzylboronic acid pinacol ester (CAS 87100-28-5; synonym: 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; C13H19BO2; MW 218.10 g/mol) is an organoboron compound that serves as a C(sp3)-hybridized nucleophilic building block for carbon–carbon and carbon–heteroatom bond formation. Structurally, it comprises a benzylic carbon center directly bonded to boron, with the boron atom protected as a pinacol boronic ester.

Molecular Formula C13H21BO3
Molecular Weight 236.12 g/mol
Cat. No. B7805406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylboronic acid pinacol ester
Molecular FormulaC13H21BO3
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESB(CC1=CC=CC=C1)(O)OC(C)(C)C(C)(C)O
InChIInChI=1S/C13H21BO3/c1-12(2,15)13(3,4)17-14(16)10-11-8-6-5-7-9-11/h5-9,15-16H,10H2,1-4H3
InChIKeyGYCDWDCNPGFCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylboronic Acid Pinacol Ester (CAS 87100-28-5): Class Definition and Procurement Considerations


Benzylboronic acid pinacol ester (CAS 87100-28-5; synonym: 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; C13H19BO2; MW 218.10 g/mol) is an organoboron compound that serves as a C(sp3)-hybridized nucleophilic building block for carbon–carbon and carbon–heteroatom bond formation . Structurally, it comprises a benzylic carbon center directly bonded to boron, with the boron atom protected as a pinacol boronic ester. This compound is a member of the benzyl boronic ester class, distinguished from arylboronic esters (e.g., phenylboronic acid pinacol ester) by the presence of a methylene spacer between the aromatic ring and the boron center . The compound is primarily utilized as an intermediate in transition metal-catalyzed cross-coupling reactions, nucleophilic addition chemistry, and diversity-oriented synthesis platforms [1].

Benzylic C(sp3) nucleophile for cross-coupling and homologation
Pinacol ester provides bench stability and enables anhydrous storage
Supports diversity-oriented synthesis and C(sp3)-enriched scaffold construction

Why Arylboronic Esters or Free Boronic Acids Cannot Replace Benzylboronic Acid Pinacol Ester


Procurement substitution with structurally distinct organoboron compounds introduces fundamental incompatibilities in reaction design and synthetic efficiency. Benzylboronic acid pinacol ester presents a benzylic C(sp3)–B linkage that enables distinct reactivity from the more common aryl C(sp2)–B systems, including access to C(sp3)-enriched scaffolds via Pd- and Cu-mediated cross-couplings, oxidations, and nucleophilic transformations . Free benzylboronic acid is not a practical substitute due to poor hydrolytic stability and rapid protodeboronation to toluene under common reaction conditions, whereas the pinacol ester form is bench-stable and amenable to long-term storage under anhydrous conditions [1]. Furthermore, arylboronic pinacol esters cannot undergo the same formal homologation and benzylic functionalization pathways, as demonstrated by the chemoselective transmetalation preference that enables exclusive benzyl Bpin product formation from arylboronic acids while leaving the product Bpin unit intact [2]. These distinctions directly affect synthetic route viability, step economy, and process reproducibility.

Arylboronic esters lack C(sp3) reactivity
Aryl C(sp2)–B systems cannot mimic benzylic functionalization pathways, limiting homologation and nucleophilic benzylation.
Free boronic acid prone to protodeboronation
Benzylboronic acid decomposes to toluene under typical conditions; the pinacol ester preserves integrity for reliable use.
Aryl-Bpin fails in chemoselective transmetalation
Aryl pinacol esters do not undergo effective transmetalation in Pd-catalyzed homologation, rendering them non-viable substitutes.

Quantitative Differentiation Evidence for Benzylboronic Acid Pinacol Ester vs. Alternatives


Chemoselective Transmetalation Advantage: Arylboronic Acid Reacts Preferentially over Pinacol Ester in Pd-Catalyzed Homologation

In Pd-catalyzed homologation chemistry, arylboronic acids undergo chemoselective transmetalation in the presence of pinacol boronic esters, enabling exclusive reactivity at the boronic acid site. Under optimized conditions (Pd(PPh3)4, 1 mol%; K2CO3, 2 equiv; toluene/H2O, 110 °C, 16 h), p-tolylboronic acid (1) reacted with bromomethyl Bpin (2-Br) to deliver benzyl Bpin product 3 in 72% yield [1]. In contrast, when p-tolyl–Bpin (4) was employed as the nucleophile under identical conditions, the reaction was ineffective (0% yield), demonstrating that the pinacol ester form of the aryl nucleophile does not undergo effective transmetalation [1]. This chemoselectivity enables sequential cross-coupling strategies and orthogonal functionalization of complex molecules without protecting group manipulation.

Chemoselective transmetalation
Head-to-head
72% yield (boronic acid) vs. 0% (aryl-Bpin)
Supports benzyl Bpin synthesis; aryl-Bpin not interchangeable
Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 110 °C
Chemoselective catalysis Suzuki-Miyaura coupling Homologation Organoboron chemistry

Magnesium-Catalyzed Synthesis Enables Transition-Metal-Free Production of Benzylboronic Acid Pinacol Ester

Benzylboronic acid pinacol ester can be synthesized via a magnesium-catalyzed reductive coupling between benzyl halides and pinacolborane (HBpin) using only 10 mol% Mg0 as catalyst [1]. This method achieves high isolated yields ranging from 75% to 98% across various benzyl halide substrates (benzyl bromide: 98%; 4-methylbenzyl bromide: 92%; 4-methoxybenzyl bromide: 87%; 4-chlorobenzyl bromide: 85%) while completely avoiding common byproducts such as benzylic dimers and benzyl triethylammonium salts [1]. The process contrasts sharply with traditional stoichiometric Grignard methods that require 100 mol% organomagnesium reagent, cryogenic conditions (−78 °C), and strong bases, which constrain practical utility and scalability [2].

Mg-catalyzed synthesis
Reported
75–98% yield; 10 mol% Mg⁰ vs stoichiometric Grignard
Reported synthesis efficiency context
Mg⁰ catalyst, HBpin, THF, reflux; avoids cryogenic conditions
Transition-metal-free synthesis Grignard-type coupling Sustainable chemistry Catalytic magnesium

Nickel-Catalyzed Suzuki-Type Coupling Delivers Broad Substrate Scope for Benzyl Bpin Synthesis

A nickel-catalyzed C(sp2)−C(sp3) Suzuki-type cross-coupling between arylboronic acids and α-iodoboronates provides an efficient route to benzyl Bpin esters with broad substrate scope [1]. Under optimized conditions (NiCl2•DME 10 mol%, bipyridine ligand L1 15 mol%, K3PO4, DME, 60 °C, 16 h), the reaction of 2-(1-iodoethyl)-Bpin with naphthalen-2-ylboronic acid afforded the secondary benzyl Bpin product in 97% yield [1]. Critically, the bromo-analogue (1b) gave only 61% yield, and the chloro substrate (1c) showed no reactivity (0% yield), demonstrating that α-iodoboronates are the optimal electrophile partners for this transformation [1]. The method tolerates diverse functional groups and enables gram-scale reactions with divergent downstream transformations.

Ni-catalyzed halide effect
Head-to-head
97% (I) vs 61% (Br) vs 0% (Cl)
Halide-dependent reactivity context; α-iodo required
NiCl₂•DME, bipyridine ligand, K₃PO₄, DME, 60 °C
Nickel catalysis C(sp2)–C(sp3) cross-coupling α-Halo boronic esters Radical mechanism

Cu-Catalyzed Cross-Coupling with Epoxides: High Efficiency and Broad Epoxide Compatibility

Benzylboronic acid pinacol ester, upon activation with an alkyllithium reagent (e.g., s-BuLi), undergoes highly efficient CuI-catalyzed cross-coupling with epoxides to afford β-benzyl alcohols [1]. The reaction was described as "very efficient," with a variety of substituted epoxides serving as good substrates, enabling the synthesis of homobenzylic alcohol scaffolds without requiring transition-metal catalysts beyond CuI [1]. This contrasts with alternative benzyl nucleophile sources (e.g., benzylzinc halides, benzyl Grignard reagents), which exhibit higher moisture sensitivity, narrower functional group tolerance, and more limited epoxide compatibility.

Cu-catalyzed epoxide coupling
Class-level
Very efficient; broad epoxide scope reported
Supports Cu-catalyzed method; data to verify
CuI, s-BuLi activation; qualitative comparison
Copper catalysis C(sp3)–C(sp3) bond formation Epoxide opening Nucleophilic benzylation

High-Value Application Scenarios for Benzylboronic Acid Pinacol Ester Based on Differentiated Performance


Diversity-Oriented Synthesis of Diarylmethane Pharmacophores via Pd-Catalyzed Homologation–Cross-Coupling Sequences

Benzyl Bpin esters synthesized via Pd-catalyzed formal homologation of arylboronic acids serve as versatile platforms for the diversity-oriented synthesis of unsymmetrical diarylmethanes, benzylic ethers, alcohols, and amines . The homologation process operates at very low catalyst loadings (1 mol% Pd(PPh3)4) and avoids complex ligand systems and stoichiometric organometallic reagents . This approach has been demonstrated in the SAR-style derivatization of meclizine analogues, producing core scaffolds in generally excellent yields (57–60) . The chemoselective transmetalation advantage ensures that the benzyl Bpin product remains intact during its formation, enabling orthogonal downstream functionalization of both the benzylic position and the Bpin handle [1].

Gram-Scale and Industrial Synthesis via Transition-Metal-Free Mg-Catalyzed Methods

The magnesium-catalyzed reductive coupling of benzyl halides with pinacolborane offers a cost-effective, transition-metal-free route to benzylboronic acid pinacol ester suitable for gram-to-kilogram production . With only 10 mol% Mg0 catalyst and yields up to 98%, this method eliminates transition metal costs and waste streams associated with stoichiometric Grignard or Pd/Ni-catalyzed approaches . The reaction proceeds in refluxing THF (66 °C) with triethylamine as base, avoiding cryogenic conditions (−78 °C) required for traditional organolithium-based syntheses . This method is particularly valuable for industrial procurement where cost-per-kilogram, metal contamination control, and process simplicity are critical selection criteria.

Nucleophilic Benzylation of Carbonyl Electrophiles for Alcohol and Amine Synthesis

Activation of benzylboronic acid pinacol ester with alkyllithium generates a nucleophilic benzylboronate species that reacts efficiently with aldehydes, imines, and activated ketones . In reactions with trifluoromethyl ketones, the addition of DABCO (1,4-diazabicyclo[2.2.2]octane) enhances both reaction rate and product yield, presumably by coordinating Li counterions to generate a more reactive dialkylboronate . Competition experiments established a relative reactivity order of CHF2 ketone > CF3 ketone > aldehyde under these conditions (37:63 ratio for CF3 vs. CHF2 ketone products; 68:32 ratio for CF3 ketone vs. aldehyde) . This reactivity profile differs from Rh-catalyzed arylations (aldehyde > CHF2 ketone > CF3 ketone), offering complementary chemoselectivity for complex molecule functionalization .

C(sp3)-Rich Scaffold Construction via Cu-Catalyzed Epoxide and Aziridine Opening

Benzylboronic acid pinacol ester, following alkyllithium activation, participates in CuI-catalyzed cross-coupling with epoxides and aziridines to deliver β-benzyl alcohols and amines . This transformation provides efficient access to homobenzylic alcohol and amine motifs that are prevalent in bioactive molecules. The method tolerates a wide variety of substituted epoxides and aziridines, offering a robust alternative to benzyl Grignard or benzylzinc reagents that exhibit greater moisture sensitivity and narrower functional group compatibility . This application scenario is particularly valuable for medicinal chemistry programs requiring C(sp3)-enriched, three-dimensional molecular architectures.

Application
Selection Property
Validation Focus
Diversity-oriented diarylmethane synthesis
Chemoselective C(sp3) building block
Homologation–cross-coupling sequence integrity
Gram-scale Mg-catalyzed synthesis
Transition-metal-free catalytic method
Scalability and metal-contamination control
Nucleophilic benzylation of carbonyls
Alkyllithium-activated benzyl nucleophile
Chemoselectivity with fluorinated substrates
C(sp3)-rich scaffold via epoxide opening
Cu-catalyzed C(sp3)–C(sp3) coupling
Functional group tolerance and stereochemistry

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